Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-chlorophenyl and phenylmethyl group, connected through an ethoxy linkage to an ethanol backbone. The (S)- configuration indicates its specific stereochemistry, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)- typically involves multiple steps, starting with the preparation of the piperazine derivative. The process may include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Substitution Reactions: Introduction of the 4-chlorophenyl and phenylmethyl groups onto the piperazine ring using nucleophilic substitution reactions.
Ethoxy Linkage Formation: This step involves the reaction of the substituted piperazine with ethylene oxide under controlled conditions to form the ethoxy linkage.
Stereochemical Control: Ensuring the (S)- configuration through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)- can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperazine ring or the aromatic substituents.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring and aromatic substituents play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The ethoxy linkage and ethanol moiety may also contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[2-[4-(phenylmethyl)-1-piperazinyl]ethoxy]-, (S)-: Lacks the 4-chlorophenyl group, which may alter its biological activity.
Ethanol, 2-[2-[4-[(4-fluorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)-: Contains a fluorine atom instead of chlorine, potentially affecting its reactivity and interactions.
Uniqueness
Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, (S)- is unique due to its specific stereochemistry and the presence of both 4-chlorophenyl and phenylmethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
189298-45-1 |
---|---|
Molecular Formula |
C21H27ClN2O2 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2/t21-/m0/s1 |
InChI Key |
ZQDWXGKKHFNSQK-NRFANRHFSA-N |
Isomeric SMILES |
C1CN(CCN1CCOCCO)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.